4-[(Cyclopentylamino)methyl]-2,6-dimethoxyphenol
CAS No.:
Cat. No.: VC14619814
Molecular Formula: C14H21NO3
Molecular Weight: 251.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H21NO3 |
|---|---|
| Molecular Weight | 251.32 g/mol |
| IUPAC Name | 4-[(cyclopentylamino)methyl]-2,6-dimethoxyphenol |
| Standard InChI | InChI=1S/C14H21NO3/c1-17-12-7-10(8-13(18-2)14(12)16)9-15-11-5-3-4-6-11/h7-8,11,15-16H,3-6,9H2,1-2H3 |
| Standard InChI Key | WMBQKMNIEKRQKX-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC(=C1O)OC)CNC2CCCC2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a central 2,6-dimethoxyphenol core, where methoxy (-OCH₃) groups occupy the 2 and 6 positions of the benzene ring. At the 4 position, a methylene bridge (-CH₂-) connects a cyclopentylamine moiety, creating a secondary amine linkage. This configuration introduces both lipophilic (cyclopentyl, methoxy) and polar (phenolic -OH, amine) regions, influencing solubility and intermolecular interactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₁NO₃ |
| Molecular Weight | 251.32 g/mol |
| IUPAC Name | 4-[(Cyclopentylamino)methyl]-2,6-dimethoxyphenol |
| Canonical SMILES | COC1=CC(=CC(=C1O)OC)CNC2CCCC2 |
| PubChem CID | 3511489 |
The Canonical SMILES string (COC1=CC(=CC(=C1O)OC)CNC2CCCC2) encodes the spatial arrangement, highlighting the methoxy groups (COC), phenolic hydroxyl (C1O), and cyclopentylamine chain (CNC2CCCC2).
Synthesis and Manufacturing
Primary Synthetic Route
The compound is synthesized via alkylation of 2,6-dimethoxyphenol with cyclopentylamine under basic conditions. This single-step reaction proceeds through nucleophilic substitution, where the amine attacks a methylene carbon adjacent to the phenolic ring.
Reaction Scheme:
Key parameters include:
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Solvent: Polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity.
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Temperature: Moderate heating (60–80°C) to accelerate kinetics without side reactions.
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Catalyst: Alkali bases (e.g., K₂CO₃) to deprotonate the phenolic -OH and activate the electrophilic site.
Yield Optimization Challenges
The reaction’s efficiency is hampered by:
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Steric hindrance from the bulky cyclopentyl group, reducing nucleophilic accessibility.
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Competitive oxidation of the phenol moiety under basic, oxidative conditions.
Purification typically involves column chromatography or recrystallization from ethanol/water mixtures, with reported yields ≈40–55%.
Future Research Directions
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Pharmacokinetic Profiling: Assess oral bioavailability, metabolism, and toxicity in mammalian models.
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Structure-Activity Relationships (SAR): Synthesize derivatives with varied alkyl/aryl groups to optimize potency.
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Scalable Synthesis: Develop continuous-flow or catalytic methods to improve yield and reduce waste.
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